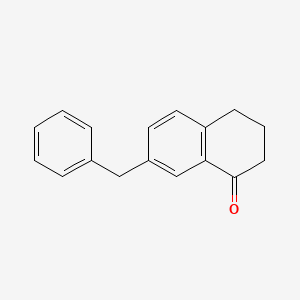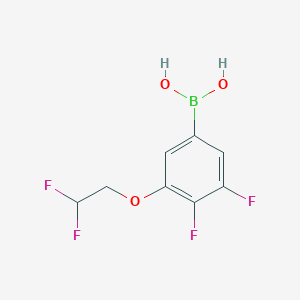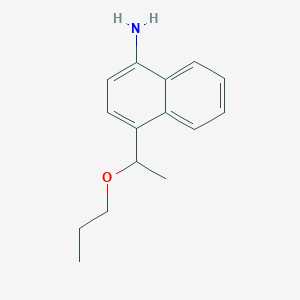
Methyl 8-methoxy-2-oxochroman-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-methoxy-2-oxochroman-3-carboxylate is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by its chromanone structure, which includes a methoxy group at the 8th position and a carboxylate ester at the 3rd position. Coumarins, including this compound, are widely studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-methoxy-2-oxochroman-3-carboxylate typically involves the cyclocondensation of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate in the presence of a base catalyst such as piperidine under fusion conditions . This reaction forms the chromanone core, which is then esterified to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-methoxy-2-oxochroman-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reactions often involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its role in modulating biological pathways.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism by which Methyl 8-methoxy-2-oxochroman-3-carboxylate exerts its effects involves the activation of caspase-3/7 proteins and inhibition of β-tubulin polymerization . This leads to cell cycle arrest and apoptosis in cancer cells, particularly in hepatocellular carcinoma.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 8-methoxycoumarin-3-carboxylate
- 3-acetyl-8-methoxy-2H-chromen-2-one
Uniqueness
Methyl 8-methoxy-2-oxochroman-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other coumarin derivatives. Its methoxy and carboxylate groups play crucial roles in its interaction with molecular targets, making it a valuable compound for therapeutic research.
Propiedades
Fórmula molecular |
C12H12O5 |
|---|---|
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
methyl 8-methoxy-2-oxo-3,4-dihydrochromene-3-carboxylate |
InChI |
InChI=1S/C12H12O5/c1-15-9-5-3-4-7-6-8(11(13)16-2)12(14)17-10(7)9/h3-5,8H,6H2,1-2H3 |
Clave InChI |
TUCSPXLVUNYUMX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1OC(=O)C(C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(Acetyloxy)-1H-indol-3-yl]acetic acid](/img/structure/B11875211.png)




![N-[(1-Hydroxynaphthalen-2-yl)methyl]glycine](/img/structure/B11875243.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11875247.png)
![2-chloro-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11875251.png)


![8-Nitro-2H-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one](/img/structure/B11875298.png)



